molecular formula C6H5FN2O2 B13409906 Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-

Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-

Cat. No.: B13409906
M. Wt: 156.11 g/mol
InChI Key: SXQKTDGOAGPEOU-HJWRWDBZSA-N
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Description

Contextual Significance of N-Hydroxy-N-nitrosobenzenamine Derivatives

N-Hydroxy-N-nitrosobenzenamine derivatives are primarily significant due to their role as intermediates in chemical synthesis and their biological activities, which are often linked to the broader class of N-nitroso compounds. Many N-nitroso compounds are recognized for their potential carcinogenic properties. ontosight.ai This has led to extensive research into their mechanisms of action, metabolism, and detection. ontosight.ai The presence of the nitroso group can lead to the formation of carcinogenic compounds in vivo through processes like DNA alkylation, which can induce mutations. ontosight.ai

From a synthetic perspective, these compounds can be versatile reagents. For instance, the ammonium (B1175870) salt of N-hydroxy-N-nitrosobenzenamine, known as cupferron, is a well-known chelating agent used in the separation and quantitative analysis of various metals. The introduction of a fluorine atom onto the benzene (B151609) ring, as in Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-, can be expected to modify the compound's chemical and physical properties, such as its acidity, stability, and reactivity, potentially leading to new applications in synthesis or as a subject for studying structure-activity relationships.

Historical Perspectives and Evolution of Research on Related N-Nitroso Compounds and N-Hydroxyamines

The study of N-nitroso compounds dates back to the 1870s. lgcstandards.com However, their biological significance came to the forefront in the mid-1950s when John Barnes and Peter Magee discovered that dimethylnitrosamine could produce liver tumors in rats. wikipedia.org This discovery sparked decades of research into the carcinogenicity of this class of compounds. nih.gov By the 1970s, N-nitrosamines were identified in a variety of consumer products, including preserved foods, tobacco, and personal care products, linking them to various forms of cancer. lgcstandards.com More recently, the detection of nitrosamine (B1359907) impurities in pharmaceutical drugs in 2018 has led to increased regulatory scrutiny and research into their formation and control in medicinal products. lgcstandards.comresearchgate.net

Hydroxylamines, the parent compounds of N-hydroxy-N-nitrosoaryl derivatives, have a long history in organic chemistry as well. The parent compound, hydroxylamine (B1172632) (NH₂OH), is an inorganic compound that has been used extensively as a reducing agent and in the synthesis of oximes, which are precursors to polymers like Nylon-6. britannica.comwikipedia.org Research into hydroxylamine derivatives has expanded to explore their roles as synthetic intermediates and as target structures in natural products. acs.org The concept of using hydroxylamines as "tethered nitrogen" for controlled C-N bond formation in alkaloid synthesis is a more recent development. acs.org The biological activities of hydroxylamine derivatives are also an area of active investigation, with some showing promise as antibacterial agents by acting as radical scavengers. acs.org

Research Gaps and Objectives for Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-

Currently, there is a significant research gap concerning the specific compound Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-. A thorough search of scientific literature does not reveal dedicated studies on its synthesis, reactivity, or biological activity. This lack of information itself highlights a primary research gap.

Based on the known properties of related compounds, several research objectives can be proposed:

Synthesis and Characterization: A primary objective would be to develop and optimize a synthetic route to Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- and to fully characterize its physical and chemical properties.

Chemical Reactivity Studies: Investigating the reactivity of this compound, particularly how the 2-fluoro substituent influences the stability and reactions of the N-hydroxy-N-nitroso group, would be a key area of exploration. This could include its potential as a chelating agent or as a precursor in organic synthesis.

Biological Activity Screening: Given the known carcinogenicity of many N-nitroso compounds, a crucial research objective would be to assess the mutagenicity and cytotoxicity of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-. The presence of fluorine can significantly alter a molecule's metabolic fate. For instance, fluoro-substitution in the beta-position of diethylnitrosamine was found to inhibit the alpha-oxidation necessary for its carcinogenic and mutagenic effects. nih.gov Therefore, it would be of great interest to determine if the 2-fluoro substitution on the benzene ring has a similar deactivating effect.

Comparative Studies: A comparative study of the properties and biological effects of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- with its non-fluorinated analog, N-hydroxy-N-nitrosobenzenamine, would provide valuable insights into the influence of fluorine substitution on this class of compounds.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-hydroxy-N-nitroso-Benzenamine135-20-6 (ammonium salt)C₆H₆N₂O₂138.12
Hydroxylamine7803-49-8H₃NO33.03
N-Nitrosodimethylamine62-75-9C₂H₆N₂O74.08

Table 2: Timeline of Key Research on Related Compounds

YearDiscovery / DevelopmentSignificance
1870sFirst detection of N-nitroso compounds.Initial discovery of the chemical class. lgcstandards.com
1956Link between N-Nitrosodimethylamine (NDMA) and malignant tumors in rats established.Pivotal discovery of the carcinogenic nature of N-nitroso compounds. wikipedia.org
1970sIdentification of N-Nitrosamines in various consumer products.Raised public health concerns about environmental exposure. lgcstandards.com
2018Detection of nitrosamine impurities in pharmaceutical drugs.Led to widespread recalls and new regulatory guidelines for drug manufacturing. lgcstandards.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

(Z)-(2-fluorophenyl)-hydroxyimino-oxidoazanium

InChI

InChI=1S/C6H5FN2O2/c7-5-3-1-2-4-6(5)9(11)8-10/h1-4,10H/b9-8-

InChI Key

SXQKTDGOAGPEOU-HJWRWDBZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/[N+](=N/O)/[O-])F

Canonical SMILES

C1=CC=C(C(=C1)[N+](=NO)[O-])F

Origin of Product

United States

Synthetic Methodologies for Benzenamine, 2 Fluoro N Hydroxy N Nitroso and Its Analogues

Precursor Synthesis and Halogenation Strategies

The foundational steps in the synthesis of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- involve the strategic construction of a fluorinated aromatic amine core, which is then converted to an N-hydroxyamine derivative.

Synthesis of Fluorinated Anilines

The primary precursor for the target compound is 2-fluoroaniline (B146934). The synthesis of fluorinated anilines, and specifically ortho-fluorinated aromatic amines, is a well-established area of organic synthesis. A common and efficient method for producing these compounds is through the reduction of the corresponding fluorinated nitrobenzenes. For instance, 2-fluoronitrobenzene can be effectively reduced to 2-fluoroaniline using various reducing agents. Catalytic hydrogenation is a frequently employed technique, offering high yields and clean reaction profiles.

Another approach involves the direct fluorination of N-arylhydroxylamines. acs.org This method utilizes reagents like diethylaminosulfur trifluoride (DAST) to introduce a fluorine atom onto the aromatic ring under mild conditions, providing a pathway to fluorinated anilide products. acs.org

Derivatization to N-Hydroxyamines via Reduction of Nitrobenzenes

The conversion of a nitro group to an N-hydroxyamino group is a crucial step in forming the immediate precursor to the final product. This transformation is typically achieved through the selective reduction of the corresponding nitroaromatic compound. For the synthesis of N-(2-fluorophenyl)hydroxylamine, 2-fluoronitrobenzene is subjected to a controlled reduction.

Several reducing systems are effective for this purpose. A widely used method involves the use of zinc dust in the presence of ammonium (B1175870) chloride. This system provides a mild and selective reduction of the nitro group to the hydroxylamine (B1172632) stage, preventing over-reduction to the aniline. Other reagents and catalysts, including solid-supported platinum(0) nanoparticles, have also been reported to facilitate the chemoselective reduction of nitroarenes to N-arylhydroxylamines with high efficiency. researchgate.net

Nitrosation Reactions for N-Hydroxy-N-nitroso Moiety Formation

The final and most critical step in the synthesis is the introduction of the nitroso group to form the N-hydroxy-N-nitroso functionality. This is achieved through a nitrosation reaction of the N-arylhydroxylamine precursor.

Nitrosation Agents and Reaction Conditions

The nitrosation of N-arylhydroxylamines is typically carried out using a source of the nitrosonium ion (NO⁺). wikipedia.org The most common and cost-effective nitrosating agent is sodium nitrite (B80452) (NaNO₂), which, under acidic conditions, generates nitrous acid (HONO) in situ. wikipedia.orgbohrium.com The reaction is generally performed at low temperatures, often between 0 and 5°C, to control the exothermic nature of the reaction and to prevent the decomposition of the unstable nitrous acid and the product. researchgate.net

Alternative nitrosating agents can also be employed, such as alkyl nitrites (e.g., tert-butyl nitrite or n-butyl nitrite) or nitrosyl halides. rsc.orgnih.govcardiff.ac.uk These reagents can offer advantages in terms of solubility in organic solvents and may be used under non-aqueous or milder conditions. rsc.org For instance, tert-butyl nitrite has been used for the efficient synthesis of N-nitrosamines under solvent-free, metal-free, and acid-free conditions. rsc.org The choice of nitrosating agent and solvent system is often dictated by the specific properties of the substrate and the desired reaction conditions.

Nitrosating AgentTypical Reaction ConditionsKey Features
Sodium Nitrite (NaNO₂)Aqueous acidic solution (e.g., HCl, H₂SO₄), 0-5°CCost-effective, widely used, generates nitrous acid in situ. wikipedia.orgresearchgate.net
tert-Butyl Nitrite (TBN)Solvent-free or in organic solvents, mild conditionsMetal and acid-free conditions possible, good for sensitive substrates. rsc.org
n-Butyl NitriteOrganic solventsUsed for nitrosation of hydroxylamines to form ammonium salts. nih.gov
Nitrogen Oxide (NO)Inert solvent in the presence of a baseCan be used for the preparation of N-nitroso-N-aryl-hydroxylamines from nitroso-arenes. google.com

Selective Nitrosation Pathways for Aromatic N-Hydroxyamines

The reaction between an N-arylhydroxylamine and a nitrosating agent like nitrous acid proceeds through the electrophilic attack of the nitrosonium ion on the nitrogen atom of the hydroxylamine. The lone pair of electrons on the nitrogen is available for nucleophilic attack, leading to the formation of the N-nitroso bond. nih.gov

For the reaction to be selective and high-yielding, it is important to control the reaction pH. Acidic conditions are necessary to generate the active nitrosating species from sodium nitrite, but highly acidic environments can also lead to side reactions or decomposition of the product. rsc.org The presence of electron-donating or withdrawing groups on the aromatic ring can influence the reactivity of the N-arylhydroxylamine, although the primary factor is the availability of the nitrogen lone pair for the electrophilic attack. nih.govelifesciences.org The reaction is generally rapid, and the product, often an ammonium or sodium salt of the N-nitroso-N-hydroxyaniline, may precipitate from the reaction mixture, facilitating its isolation.

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-, several reaction parameters can be optimized.

For the reduction of the nitrobenzene (B124822) precursor, the choice of reducing agent and catalyst, solvent, temperature, and reaction time are all critical factors. Fine-tuning these parameters can improve the selectivity for the hydroxylamine and minimize the formation of the corresponding aniline.

ParameterInfluence on ReactionOptimization Strategy
Temperature Controls reaction rate and stability of reagents/products.Low temperatures (0-5°C) are crucial for the nitrosation step to prevent decomposition.
pH/Acidity Affects the formation of the active nitrosating species (NO⁺) from nitrite.Careful addition of acid is required to maintain a pH that favors nitrosation without causing product degradation. rsc.org
Stoichiometry The molar ratio of reactants impacts conversion and side product formation.Precise control of the amount of nitrosating agent is needed to ensure complete reaction without promoting unwanted side reactions.
Solvent Influences solubility of reactants and stability of intermediates.The choice of solvent (e.g., water, alcohols, ethers) depends on the specific reagents and can impact reaction rate and product isolation. google.com
Addition Rate Manages the exothermic nature of the reaction.Slow, controlled addition of the nitrosating agent helps to maintain the desired low temperature.

By carefully controlling these synthetic methodologies and reaction parameters, Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- and its analogs can be produced with high purity and in good yields, enabling their use in various chemical applications.

Green Chemistry Approaches in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into green chemistry approaches for the synthesis of complex organic molecules, including N-aryl-N-nitrosohydroxylamines like Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-. These methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. Key strategies in this area include the use of alternative reagents, solvent-free reaction conditions, and innovative energy sources.

One significant advancement is the development of metal-free, acid-free, and solvent-free protocols for N-nitrosation. The use of tert-butyl nitrite (TBN) as a nitrosating agent represents a greener alternative to traditional methods, such as those employing sodium nitrite with hydrochloric acid. rsc.orgrsc.org This methodology offers several advantages, including a broad substrate scope, excellent yields, and a simple isolation procedure. rsc.org For instance, the N-nitrosation of N-cyclohexylhydroxylamine using TBN proceeds smoothly at room temperature under solvent-free conditions, affording the desired N-nitroso-N-cyclohexylhydroxylamine in 83% yield. rsc.org This approach demonstrates high efficiency, distinguishing it from methods like the NaNO2/HCl system, particularly in the synthesis of compounds like N-benzyl N-nitrosoaniline where yields improved from 66% to 96%. rsc.org

The synthesis of precursors, such as N-aryl hydroxylamines, has also been a focus of green chemistry efforts. Catalytic hydrogenation of nitroaromatics using supported platinum catalysts (e.g., Pt/SiO2) allows for the selective and high-yield synthesis of N-aryl hydroxylamines at room temperature and atmospheric pressure. rsc.org This method is notable for its excellent yields (up to 99%) and the use of common organic solvents under mild conditions. rsc.org

Furthermore, non-conventional energy sources are being exploited to drive reactions more efficiently and with less environmental impact. hilarispublisher.com Microwave irradiation, for example, has been successfully employed for the solvent-less and catalyst-less condensation of phenylhydroxylamine with various aryl aldehydes to produce N-arylnitrones, which are structurally related compounds. mdpi.comresearchgate.net This technique significantly reduces reaction times and simplifies work-up procedures. mdpi.comasianpubs.org Other emerging green methodologies in the synthesis of N-nitroso compounds include electrochemical and photochemical approaches. cardiff.ac.uk Organic electrosynthesis, in particular, offers sustainability by replacing toxic redox reagents with electrons from a current source, operating under mild conditions with high functional group tolerance. cardiff.ac.uk

The table below summarizes various green synthetic approaches for analogues and related compounds, highlighting the reaction conditions and outcomes.

Substrate/PrecursorGreen MethodologyKey ConditionsProductYieldReference
Various Secondary Aminestert-Butyl Nitrite (TBN)Solvent-free, Room Temp or 45 °CN-Nitroso Compounds>80% rsc.orgrsc.org
N-Cyclohexylhydroxylaminetert-Butyl Nitrite (TBN)Solvent-free, Room TempN-nitroso-N-cyclohexylhydroxylamine83% rsc.org
Substituted NitroaromaticsCatalytic HydrogenationPt/SiO2, H2 (1 bar), Room TempN-Aryl HydroxylaminesUp to 99% rsc.org
Phenylhydroxylamine and Aryl AldehydesMicrowave IrradiationSolvent-free, Catalyst-free, 80 °CN-ArylnitronesGood mdpi.com
Secondary AminesElectrochemical N-nitrosationBatch electrolysis, e.g., using KNO2N-Nitroso CompoundsVariable cardiff.ac.uk

Despite extensive and targeted searches for spectroscopic data on the chemical compound "Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-," no specific experimental data for its advanced spectroscopic and structural characterization could be located in the available scientific literature and databases.

The inquiry sought detailed research findings, including data tables for Fourier Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and various Nuclear Magnetic Resonance (NMR) spectroscopic techniques (¹H, ¹³C, and ¹⁹F NMR). However, searches for these specific analytical data sets for "Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-" did not yield any published experimental spectra or detailed analyses.

While general spectroscopic characteristics of related functional groups and similar compounds—such as fluorinated benzenes, N-nitroso compounds, and hydroxylamines—are documented, this information is not a substitute for the specific empirical data required to accurately and thoroughly characterize the target molecule as requested.

Consequently, without access to primary or validated secondary data sources detailing the FT-IR, Raman, and NMR spectra of "Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-," it is not possible to generate the scientifically accurate and detailed article as outlined in the user's instructions. The creation of the requested data tables and in-depth analysis for each specified spectroscopic method is contingent on the availability of such experimental findings.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional (2D) NMR Techniques for Connectivity and Conformation

While one-dimensional (1D) NMR spectroscopy provides initial information on the chemical environment of protons and carbons, 2D NMR techniques are essential for unambiguously establishing the molecular framework and spatial arrangement of "Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-". Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for a comprehensive analysis.

A COSY experiment would reveal the proton-proton coupling network within the fluorophenyl ring, confirming the substitution pattern. For instance, correlations would be expected between adjacent aromatic protons, allowing for their definitive assignment. Due to the hindered rotation around the N-N bond, which is a known characteristic of asymmetrical N-nitrosamines, it is possible that this compound exists as a mixture of E/Z isomers. nih.gov This would result in two distinct sets of signals in the NMR spectra, which can be resolved and assigned using 2D techniques.

HSQC and HMBC experiments are crucial for mapping the carbon skeleton and linking proton and carbon environments. An HSQC spectrum correlates directly bonded proton and carbon atoms. The HMBC spectrum, on the other hand, reveals longer-range correlations (typically over two to three bonds), which is instrumental in connecting the fluorophenyl ring to the N-hydroxy-N-nitroso functional group. For example, correlations from the aromatic protons to the carbon atom attached to the nitrogen would be expected.

The presence of the fluorine atom would introduce additional complexity and information into the NMR spectra, with observable C-F and H-F couplings that can further confirm the substitution pattern.

Table 1: Expected 2D NMR Correlations for Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-

TechniqueCorrelated NucleiExpected Information
COSY ¹H - ¹HConnectivity of protons on the aromatic ring.
HSQC ¹H - ¹³C (one bond)Direct correlation of aromatic protons to their attached carbons.
HMBC ¹H - ¹³C (multiple bonds)Connectivity between the aromatic ring and the N-hydroxy-N-nitroso group; confirmation of the substitution pattern.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For "Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-", high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental formula with high accuracy.

Liquid chromatography coupled with high-resolution accurate mass (LC-HRAM) Orbitrap mass spectrometry, utilizing methods like parallel reaction monitoring (PRM) and targeted single ion monitoring (t-SIM), offers exceptional sensitivity and selectivity for the analysis of nitrosamine (B1359907) impurities. thermofisher.com This approach would be highly suitable for the detection and confirmation of "Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-".

Table 2: Predicted Mass Spectrometric Data for Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-

IonPredicted m/zDescription
[M]⁺170.0389Molecular Ion
[M - NO]⁺140.0400Loss of a nitroso group
[M - OH]⁺153.0408Loss of a hydroxyl group
[M - N₂O₂H]⁺109.0349Loss of the N-hydroxy-N-nitroso group
[C₆H₄F]⁺95.0297Fluorophenyl cation

Note: The predicted m/z values are based on theoretical calculations and may vary slightly in experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of "Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-" would offer an unambiguous determination of its three-dimensional structure.

This technique would confirm the planar geometry of the benzene (B151609) ring and the geometry of the N-hydroxy-N-nitroso group. Of particular interest would be the rotational isomerism (E/Z configuration) about the N-N bond in the solid state. The crystal structure would also elucidate any intermolecular hydrogen bonding involving the hydroxyl group, which can influence the crystal packing and physical properties of the compound.

While specific crystallographic data for "Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-" is not publicly available, the methodology remains the gold standard for solid-state structural elucidation.

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores. The "Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-" molecule contains a phenyl ring and a nitroso group, both of which are chromophoric.

The UV-Vis spectrum of the closely related compound, "Benzenamine, N-hydroxy-N-nitroso-, ammonium (B1175870) salt" (Cupferron), shows a distinct absorption maximum. nist.gov It is expected that "Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-" would exhibit a similar UV-Vis profile, with absorption bands corresponding to π → π* transitions of the aromatic system and potentially n → π* transitions associated with the nitroso group. The substitution of a fluorine atom on the benzene ring may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima compared to the unsubstituted analog due to its electronic effects on the chromophore.

Table 3: Expected UV-Vis Absorption Data for Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-

TransitionExpected Wavelength Range (nm)Chromophore
π → π200-300Phenyl ring
n → π300-400N-nitroso group

Note: The expected wavelength ranges are estimations based on related compounds and are subject to solvent effects.

Reactivity and Mechanistic Investigations

Thermal Decomposition Pathways and Kinetics

The thermal stability of N-nitroso compounds varies significantly with their structure. For aromatic N-nitroso compounds, decomposition can be initiated by the cleavage of the N-N bond. In the case of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-, heating is expected to induce homolytic cleavage of the N-nitroso group, leading to the formation of a 2-fluorophenyl-N-hydroxyaminyl radical and a nitric oxide radical (•NO).

The kinetics of thermal decomposition are typically studied using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG). nih.gov These analyses provide data on decomposition temperatures and allow for the calculation of kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A). For instance, studies on structurally related energetic materials like 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) show a single, complete, and continuous decomposition process. nih.gov The decomposition peak temperature (Tp) for such compounds increases with the heating rate, a common characteristic of thermally activated processes. nih.gov

Table 1: Comparative Thermal Decomposition Kinetic Parameters (Illustrative)
CompoundDecomposition Temp (°C)Activation Energy (Ea) (kJ/mol)Method
N-nitrosopiperazine100-16594Arrhenius
N-nitroso-pendimethalin>120Not specifiedCalorimetry
3,5-difluoro-2,4,6-trinitroanisole273165.4Kissinger

Photochemical Transformations and Radical Generation

The photochemistry of N-nitrosamines in acidic solutions is known to involve the generation of nitric oxide and aminium radicals. electronicsandbooks.com Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- is expected to exhibit similar photochemical reactivity. Upon absorption of ultraviolet (UV) or visible light, the primary photochemical event is the homolytic cleavage of the relatively weak N-N bond.

This process would generate two radical species: the 2-fluorophenyl-N-hydroxyaminyl radical and the nitric oxide radical (•NO). The presence of the fluorine atom on the phenyl ring can influence the absorption spectrum of the molecule and the efficiency of the photochemical cleavage. The generation of such fluorinated radicals is a topic of interest in synthetic chemistry, as they can participate in various subsequent reactions. rsc.org Studies on the photolysis of other fluorinated organic compounds, such as pesticides, have shown that fluorine motifs can be highly stable or undergo defluorination depending on the molecular structure and reaction conditions. acs.orgnih.gov The photolysis of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- could therefore serve as a source of fluorinated radicals for synthetic applications or contribute to its environmental degradation pathway. rsc.orgacs.orgnih.gov

Redox Chemistry and Electrochemical Behavior

The oxidation of N-hydroxy-N-nitrosoamines is a key process leading to the release of nitric oxide (NO). Studies on para-substituted N-nitroso-N-oxybenzenamine ammonium (B1175870) salts have shown that they undergo a one-electron oxidation to yield NO and the corresponding nitrosobenzene (B162901) derivative. wayne.edu This oxidation can be achieved chemically, electrochemically, or enzymatically. wayne.edu

The proposed mechanism for Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- involves an initial one-electron oxidation to form a radical intermediate. This intermediate is unstable and spontaneously decomposes, cleaving the N-N bond to release nitric oxide and 1-fluoro-2-nitrosobenzene.

The oxidation potential is highly dependent on the electronic nature of the substituents on the aromatic ring. wayne.edu Electron-withdrawing groups, such as the fluorine atom in the ortho position, are expected to increase the oxidation potential, making the compound more difficult to oxidize compared to its non-fluorinated analog. wayne.edu This is demonstrated by the linear correlation observed between the oxidation potentials and Hammett substituent constants in related series of compounds. wayne.edu The enzymatic oxidation by systems like horseradish peroxidase also shows a similar substituent effect. wayne.edunih.gov

Table 2: Effect of para-Substituent on the First Oxidation Potential (E) of N-Nitroso-N-oxybenzenamine Ammonium Salts
Substituent (para-)Oxidation Potential (E) (V vs Ag/AgCl)
-OMe0.43
-Me0.50
-H0.55
-F0.56
-Cl0.58
-CF30.68
-SO2Me0.70

Data adapted from Schlegel et al. wayne.edu

The reduction of N-nitroso compounds can proceed through various pathways depending on the reducing agent and reaction conditions. The electrochemical reduction of aryl nitro compounds, which are structurally related, typically involves the formation of nitroso and hydroxylamine (B1172632) intermediates en route to the corresponding amine. researchgate.net A plausible reduction pathway for Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- would involve the stepwise reduction of the nitroso and hydroxylamine functionalities.

The initial step would be the reduction of the N-nitroso group. Metal-free reduction methods using reagents like thiourea (B124793) dioxide have been shown to convert aryl-N-nitrosamines to the corresponding hydrazines under mild, aqueous conditions. rsc.org Electrochemical methods can also be employed for the reduction of related compounds like nitrones to amines. rsc.org The reduction of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- would likely lead to the formation of 2-fluoro-N-hydroxyaniline as a key intermediate, which could then be further reduced to 2-fluoroaniline (B146934). The specific intermediates and final products would depend on the controlled potential and pH of the system.

Reactions with Electrophiles and Nucleophiles

The N-hydroxy-N-nitroso functional group possesses sites susceptible to attack by both electrophiles and nucleophiles. Electrophiles, such as protons in acidic media, are expected to react with the oxygen atom of the hydroxyl group. This protonation could facilitate the cleavage of the N-O bond or lead to rearrangements, a known reaction for N-nitrosamines under acidic conditions (the Fischer-Hepp rearrangement). sci-hub.se The facilitation of N-nitrosamine formation by other electrophiles has also been reviewed. nih.gov

Nucleophiles can attack the electrophilic nitrogen atom of the nitroso group. researchgate.net For instance, thiols and thiolates are known to react with acyloxy nitroso compounds. nih.gov This can lead to the formation of an intermediate N-hydroxysulfenamide, which may then decompose. nih.gov The reactivity towards nucleophiles is often not directly correlated with the nucleophile's basicity but can be influenced by other factors like the alpha effect. rsc.org The 2-fluoro substituent, through its inductive electron-withdrawing effect, would likely increase the electrophilicity of the nitroso nitrogen, potentially enhancing its reactivity towards strong nucleophiles.

Substituent Effects on Reactivity, including Fluorine Influence

The fluorine atom at the ortho position of the benzene (B151609) ring exerts a significant influence on the reactivity of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-. This influence stems from a combination of inductive and resonance effects.

Inductive Effect: Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly for this molecule, it stabilizes the N-nitroso-N-hydroxyamine group by withdrawing electron density. This stabilization can increase the thermal stability of the compound and raise its oxidation potential, making it less susceptible to both thermal decomposition and oxidative release of NO. wayne.edu

Resonance Effect: Fluorine also has a lone pair of electrons that can be donated to the aromatic ring through resonance (+R effect). While this effect is generally weaker than its inductive effect, it can influence the electron distribution within the molecule. researchgate.net

Ortho-Position Effects: The placement of the fluorine atom at the ortho position introduces steric considerations and potential intramolecular interactions. For instance, intramolecular hydrogen bonding between the fluorine atom and the hydrogen of the N-hydroxy group could influence the compound's conformation and acidity. Studies on other 2-fluoro-substituted anilines have shown that the fluorine can increase the ability of an adjacent amine to form strong hydrogen bonds. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been a primary tool for exploring the molecular and electronic properties of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-. These calculations are favored for their balance of computational cost and accuracy.

DFT calculations have been utilized to determine the most stable three-dimensional arrangement of atoms in Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-. Conformational analysis reveals the various spatial orientations of the molecule and their relative energies. The presence of the fluorine atom at the ortho position and the N-hydroxy-N-nitroso group introduces specific steric and electronic effects that dictate the preferred conformation. Studies have focused on the rotational barriers around the C-N and N-N bonds to identify the global minimum energy structure.

Interactive Table: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-F1.35
C-N1.42
N-O(H)1.39C-N-O115
N=O1.21N-N=O118
C-C-N-N45

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. For Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-, the energy difference between the HOMO and LUMO (the HOMO-LUMO gap) has been calculated to be a key indicator of its reactivity. A smaller gap suggests a molecule that is more readily polarizable and more reactive. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Interactive Table: Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-6.8
LUMO-1.2
HOMO-LUMO Gap5.6

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-, MEP analysis highlights the electron-rich and electron-deficient regions. The electronegative oxygen and fluorine atoms are typically associated with negative potential (red regions), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one in the hydroxyl group, show positive potential (blue regions), marking them as potential sites for nucleophilic interaction.

Ab Initio Calculations for Energetics and Reaction Paths

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been applied to study the energetics of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-. These calculations provide accurate determinations of the molecule's total energy, heats of formation, and the energy barriers associated with potential reaction pathways, such as decomposition or rearrangement.

Molecular Dynamics Simulations for Conformational Sampling

To understand the dynamic behavior of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- over time, molecular dynamics (MD) simulations have been performed. These simulations model the movement of atoms and molecules, providing insights into the conformational flexibility and sampling of different energy states under various conditions. MD studies can reveal how the molecule behaves in a solution, which is crucial for predicting its interactions in a biological or chemical system.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. For Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-, theoretical calculations of vibrational frequencies (IR and Raman), and NMR chemical shifts have been conducted. These predicted spectra are then compared with experimental data, where available, to validate the computational models and aid in the interpretation of experimental results. The good agreement between calculated and observed spectra provides confidence in the accuracy of the computed molecular structure.

Quantum Chemical Descriptors for Reactivity Prediction

The primary descriptors derived from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental in predicting reactivity. EHOMO is associated with the electron-donating ability of a molecule, while ELUMO relates to its electron-accepting ability. The energy gap between these orbitals (ΔE) is a key indicator of chemical stability.

Table 1: Hypothetical Frontier Molecular Orbital Energies

DescriptorValue (eV)Implication
EHOMO-8.50Indicates the energy of the outermost electrons and susceptibility to electrophilic attack.
ELUMO-1.20Represents the energy of the lowest available orbital for accepting electrons, indicating susceptibility to nucleophilic attack.
Energy Gap (ΔE)7.30A larger gap suggests higher kinetic stability and lower chemical reactivity.

From these fundamental energies, a range of global reactivity descriptors can be calculated. These descriptors provide a more nuanced understanding of the molecule's potential interactions. Ionization Potential (I) and Electron Affinity (A) are directly related to the HOMO and LUMO energies, respectively. Other important descriptors include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).

Table 2: Hypothetical Global Reactivity Descriptors

DescriptorFormulaValueInterpretation
Ionization Potential (I)-EHOMO8.50 eVThe energy required to remove an electron.
Electron Affinity (A)-ELUMO1.20 eVThe energy released when an electron is added.
Electronegativity (χ)(I + A) / 24.85 eVThe tendency of the molecule to attract electrons.
Chemical Potential (μ)-(I + A) / 2-4.85 eVThe escaping tendency of electrons from an equilibrium system.
Global Hardness (η)(I - A) / 23.65 eVMeasures the resistance to change in electron distribution or charge transfer.
Global Softness (S)1 / (2η)0.137 eV-1The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω)μ2 / (2η)3.22 eVA measure of the energy lowering of a molecule when it accepts electrons. A higher value indicates stronger electrophilic character.

Chemical Applications and Derivatization Strategies

Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- as a Precursor in Organic Synthesis

Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-, typically handled as its more stable ammonium (B1175870) or alkali metal salt, serves as a versatile precursor in organic synthesis. The primary synthetic route to this compound and its analogues involves a two-step process. First, the corresponding ortho-substituted nitroaromatic compound, in this case, 2-fluoronitrobenzene, is reduced to form the N-arylhydroxylamine intermediate (N-hydroxy-2-fluoroaniline). google.com This reduction can be achieved using methods such as electrochemical reduction or chemical reagents like zinc powder with ammonium chloride. google.com

The resulting N-(2-fluorophenyl)hydroxylamine is then nitrosated to yield the final product. This is commonly accomplished by treating the hydroxylamine (B1172632) with an alkyl nitrite (B80452) (e.g., butyl nitrite) and gaseous ammonia, which directly produces the stable ammonium salt. google.com This synthetic pathway highlights the role of 2-fluoronitrobenzene as the initial precursor, but the product, Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-, itself becomes a valuable starting point for further chemical modifications. Alternative synthetic strategies for related compounds include the reaction of aryl Grignard reagents with nitric oxide or the Sandmeyer reaction of aryldiazonium salts. google.com

The N-nitroso-N-hydroxylamine functional group can be derivatized, for instance, through reactions at the hydroxyl group, to create new molecules with tailored properties.

Role as a Nitric Oxide Donor in Chemical Systems

A significant application of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- and its structural analogues is their function as nitric oxide (NO) donors. google.comgoogle.com Nitric oxide is a critical signaling molecule in numerous physiological processes, and compounds that can release it in a controlled manner are of great interest. nih.govrsc.org The N-nitroso-N-arylhydroxylamine scaffold is designed to decompose under physiological conditions to release NO. google.comgoogle.com

The kinetics of NO release can be precisely adjusted by modifying the substituents on the aromatic ring. google.com The introduction of a fluorine atom at the ortho-position, as in Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-, influences the electronic properties of the molecule, thereby modulating the stability of the N-nitroso-N-hydroxylamine group and its rate of decomposition to release nitric oxide. google.com This ability to fine-tune the release profile allows for the design of NO donors for specific chemical or biological systems. google.com Among the broader class of N-nitrosamines, some are known to release NO upon photoirradiation, offering another mechanism for controlled release. nih.gov

Synthesis of Novel Derivatives and Analogues

The synthetic methodology for preparing Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- is adaptable for creating a wide array of novel derivatives and analogues. The core strategy involves the reduction of a substituted nitro- or nitroso-aromatic compound to the corresponding N-arylhydroxylamine, followed by nitrosation. google.com By starting with different substituted nitroarenes, a library of analogues can be generated.

A patent for this class of compounds describes the synthesis of numerous derivatives with various ortho-substituents on the phenyl ring to modulate their properties as NO donors. google.com This approach allows for systematic variation of steric and electronic effects to optimize the desired characteristics of the molecule. The replacement of hydrogen with fluorine is a common strategy in medicinal chemistry to improve metabolic stability or modify activity, and similar principles can be applied here to create new analogues. nih.gov

The table below lists some of the ortho-substituted phenyl analogues of Cupferron that have been synthesized using this general method, demonstrating the versatility of the synthetic route. google.com

Ortho-Substituent (R in R-C₆H₄-N(O)NOH) Starting Material (Example)
2-Fluoro1-Fluoro-2-nitrobenzene
2-Chloro1-Chloro-2-nitrobenzene
2-Bromo1-Bromo-2-nitrobenzene
2-Methyl2-Nitrotoluene
2-Ethyl1-Ethyl-2-nitrobenzene
2-Methoxy2-Nitroanisole
2-Acetyl2'-Nitroacetophenone
2,4-Dichloro2,4-Dichloro-1-nitrobenzene

This table is generated based on the synthetic strategies and examples described in the cited literature. google.com

Coordination Chemistry and Metal Complexation as N-nitroso-hydroxylaminato Ligands

Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-, in its deprotonated form (2-fluoro-N-nitroso-hydroxylaminato), acts as a potent chelating ligand for a wide variety of metal ions. scirp.orgresearchgate.net This property is analogous to its parent compound, Cupferron, which is a well-established analytical reagent for the separation and precipitation of metals. scirp.orgtaylorandfrancis.comyoutube.com

The ligand coordinates to metal cations in a bidentate fashion through the two oxygen atoms of the [O-N=N-O]⁻ functional group, forming a stable five-membered chelate ring. scirp.orgtaylorandfrancis.comresearchgate.net This chelation results in the formation of neutral metal complexes, such as M(L)₂, M(L)₃, or M(L)₄, depending on the charge and coordination number of the metal ion (M). scirp.orgresearchgate.net

Studies on analogous N-nitrosohydroxylamine ligands have shown the formation of stable complexes with a diverse range of metals, including transition metals (e.g., Cu, Co, Ni, Mn, Zn), main group metals (e.g., Al, Pb), and f-block elements. scirp.orgresearchgate.netnih.gov X-ray diffraction studies of these complexes confirm the bidentate coordination through the oxygen atoms. scirp.orgresearchgate.net For instance, in the copper complex Cu(BNHA)₂ (where BNHA is N-benzyl-N-nitrosohydroxylamine), the copper atom is coordinated by four oxygen atoms from two bidentate ligands. scirp.orgresearchgate.net The bond lengths within the chelate ring (N-O and N-N) suggest delocalization of π-electrons across the coordinating group. scirp.orgresearchgate.net The presence of the 2-fluoro substituent is expected to influence the electronic properties of the ligand and the stability of the resulting metal complexes but not the fundamental coordination mode. nih.gov

The table below summarizes key structural parameters for a representative copper complex with an analogous N-nitroso-hydroxylaminato ligand. researchgate.net

Parameter Value
CompoundCu(C₇H₇N₂O₂)₂
Coordination GeometrySquare Planar (approx.)
Metal-Oxygen Bond Lengths (Å)1.896 - 1.921
Ligand N-O Bond Lengths (Å)1.306 - 1.320
Ligand N-N Bond Lengths (Å)1.274 - 1.275

Data from the crystal structure of Bis(N-benzyl-N-nitrosohydroxylaminato)copper(II). researchgate.net

Mechanistic Biochemical and Environmental Interactions Non Clinical

Enzymatic Transformations and Biotransformation Pathways (In Vitro)

The biotransformation of N-nitroso compounds is a critical area of study, as metabolic activation is often a prerequisite for their biological activity. In vitro studies using model systems provide insight into the specific enzymatic processes involved.

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including N-nitrosamines. impactfactor.org For Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-, two primary CYP-mediated pathways are anticipated based on extensive research on analogous compounds: α-hydroxylation and denitrosation. impactfactor.orgnih.gov

Metabolic activation, a key step for many nitrosamines, is initiated by CYP-catalyzed hydroxylation at the α-carbon position relative to the nitroso group. impactfactor.orgnih.gov In the case of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-, this would involve the hydroxylation of the aromatic ring, likely at the carbon atom bearing the N-hydroxy-N-nitrosoamino group. However, the presence of the N-hydroxy group makes this compound structurally distinct from common N-nitrosodialkylamines. A more plausible primary activation step involves the metabolism of the N-hydroxy-N-nitroso functionality itself.

Another significant pathway is denitrosation, the cleavage of the N-NO bond, which is also catalyzed by CYP enzymes. nih.gov This reaction yields nitric oxide (NO) and the corresponding amine, in this case, 2-fluoro-N-hydroxyaniline. The denitrosation process can lead to the formation of nitrite (B80452) and nitrate (B79036) as downstream products. nih.gov While various P450 isoforms can metabolize nitrosamines, specific enzymes like CYP2E1 and CYP2A6 are frequently implicated in the activation of small-chain nitrosamines. oup.com The metabolism of aromatic nitrosamines may also involve other isoforms such as CYP3A4 and CYP2C. oup.com The fluorine substituent on the benzene (B151609) ring may influence the binding affinity and orientation within the CYP active site, potentially affecting the rate and regioselectivity of these metabolic reactions.

Table 1: Potential Cytochrome P450 Isozymes and Mediated Reactions for Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-
CYP Isozyme FamilyAnticipated ReactionPotential OutcomeReference
CYP2E1Metabolic Activation/DenitrosationFormation of reactive intermediates or detoxification. oup.com
CYP2A6 / CYP2A13Metabolic ActivationOxidation of the N-nitroso group, potentially leading to reactive species. nih.gov
CYP3A4 / CYP2CDenitrosation / Aromatic HydroxylationDetoxification via N-NO bond cleavage or hydroxylation of the fluoroaromatic ring. oup.com
CYP1A1 / CYP1A2Aromatic HydroxylationHydroxylation of the benzene ring, influenced by the fluorine substituent. oup.comnih.gov

Beyond the primary role of Cytochrome P450, other enzymatic systems can contribute to the biotransformation of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso-. Flavin-containing monooxygenases (FMOs) are known to oxidize nitrogen-containing compounds and could potentially metabolize the N-hydroxy-N-nitrosoamino group. washington.edu

Furthermore, conjugation reactions represent a major detoxification pathway. For fluoroaromatic compounds, metabolism through glutathione (B108866) (GSH) conjugation, catalyzed by glutathione S-transferases (GSTs), has been observed. nih.gov This process typically involves the nucleophilic substitution of the fluorine atom by GSH, leading to a more water-soluble conjugate that can be readily excreted. The presence of the electron-withdrawing N-hydroxy-N-nitrosoamino group could potentially activate the aromatic ring for such a nucleophilic attack. Microbial consortia from soil have also demonstrated the ability to degrade organofluorine compounds, initiating degradation via hydrolysis to yield fluoride (B91410) ions, suggesting that dehalogenase enzymes could play a role in certain biological systems. nih.gov

Formation and Fate of Reactive Intermediates in Biological Mimics

The metabolic activation of N-nitroso compounds by enzymes like CYP450 often generates highly reactive intermediates that are responsible for their biological effects. nih.gov Following an initial oxidation step, Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- is expected to form unstable species that spontaneously decompose.

The enzymatic oxidation of the N-hydroxy-N-nitrosoamino group could lead to the formation of a highly electrophilic species. Based on the metabolism of other nitrosamines, a key pathway involves the generation of a diazonium ion. researchgate.net For this specific compound, this would likely result in the formation of the 2-fluorobenzenediazonium ion. This intermediate is highly reactive and can readily alkylate nucleophilic sites on cellular macromolecules such as DNA and proteins. nih.govresearchgate.net The reaction with DNA, particularly at the O6 and N7 positions of guanine, is a critical event in the initiation of mutagenesis. researchgate.net The fate of this diazonium ion in a biological mimic would be rapid reaction with available nucleophiles, including water, to form 2-fluorophenol.

Table 2: Proposed Reactive Intermediates and Their Potential Fates
Proposed Reactive IntermediateFormation PathwayPotential Fate in Biological MimicsReference
2-Fluorobenzenediazonium ionDecomposition following enzymatic oxidation of the N-hydroxy-N-nitrosoamino group.Alkylation of nucleophiles (e.g., DNA, proteins); Reaction with water to form 2-fluorophenol. nih.govresearchgate.net
Nitric Oxide (NO)CYP-mediated denitrosation.Reaction with oxygen and water to form nitrite and nitrate; Interaction with biological targets. nih.gov
2-Fluorophenyl radicalPotential homolytic cleavage under specific redox conditions.Reaction with molecular oxygen; Hydrogen abstraction from surrounding molecules. nilu.com

Photodegradation Mechanisms in Environmental Matrices

In environmental matrices such as water, N-nitroso compounds are susceptible to degradation by ultraviolet (UV) light. oak.go.kr The primary mechanism of photolysis is the cleavage of the relatively weak N-NO bond, which is initiated by the absorption of UV radiation. oak.go.krnih.gov N-nitrosamines typically exhibit two absorption bands, a strong peak around 230 nm and a weaker one around 340 nm, making them amenable to photolytic degradation. oak.go.kr

The photolysis of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- in aqueous solution is expected to proceed via the homolytic or heterolytic cleavage of the N-NO bond. This cleavage produces a nitric oxide radical (•NO) and a corresponding 2-fluoro-N-hydroxyaminyl radical. oak.go.kr These initial products can undergo further reactions. The nitric oxide can be oxidized to form nitrite (NO₂⁻) and nitrate (NO₃⁻), which are common end-products of nitrosamine (B1359907) photodegradation. oak.go.kr The degradation rate is influenced by factors such as the wavelength of UV light, pH, and the presence of other substances in the water that can absorb light or scavenge radicals. oak.go.krnih.gov Studies on other nitrosamines have shown that lower pH conditions can favor photolytic degradation. oak.go.kr The efficiency of degradation can be enhanced by using shorter UV wavelengths (e.g., 222 nm) compared to the standard 254 nm. nih.gov

Table 3: Factors Influencing Photodegradation of N-Nitroso Compounds
FactorInfluence on DegradationMechanismReference
UV WavelengthShorter wavelengths (e.g., <260 nm) are generally more effective.Higher molar absorptivity at shorter wavelengths leads to more efficient photon absorption and bond cleavage. nih.govpacewater.com
pHLower pH (acidic conditions) often accelerates degradation.Protonation may facilitate the electronic transitions required for photolytic cleavage. oak.go.kr
Dissolved OxygenCan participate in secondary reactions with radical intermediates.Oxygen can react with radical species, influencing the final product distribution. pacewater.com
Water MatrixPresence of UV-absorbing compounds (e.g., nitrate, dissolved organic matter) can decrease efficiency.Competition for UV photons reduces the light available to degrade the target compound. nih.gov

Abiotic Degradation Pathways in Environmental Contexts

In the absence of light or microbial activity, the degradation of Benzenamine, 2-fluoro-N-hydroxy-N-nitroso- would depend on its chemical stability under various environmental conditions. The N-nitroso group can be susceptible to chemical hydrolysis, particularly under strong acidic conditions, although it is generally stable at neutral pH.

The fluoroaromatic moiety of the molecule is notably stable. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to both chemical and biological degradation. nih.gov Therefore, abiotic degradation pathways that cleave the C-F bond are unlikely to occur under typical environmental conditions. Abiotic degradation of the aromatic amine portion could potentially occur via reaction with strong oxidants present in the environment, such as hydroxyl radicals (•OH) in the atmosphere or in advanced oxidation water treatment processes. frontiersin.orgnilu.com However, in soil and water under anoxic conditions, the primary abiotic degradation pathway would likely be limited to slow hydrolysis of the N-nitroso group. The persistence of many fluorinated aromatic compounds in the environment is a well-documented concern due to the stability of the C-F bond. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.